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molecular formula C8H6F2O2 B1349792 4-(Difluoromethoxy)benzaldehyde CAS No. 73960-07-3

4-(Difluoromethoxy)benzaldehyde

Cat. No. B1349792
M. Wt: 172.13 g/mol
InChI Key: ZWCXOJYJJINQGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04191768

Procedure details

Sodium hydroxide (48 g; 1.2 mole) is added to a stirred suspension of p-hydroxybenzaldehyde (48.9 g; 0.4 mole) in dioxane (142 ml) and water (87 ml). The mixture is heated to 70° C. and chlorodifluoromethane (33 g) added slowly. When this addition is completed, 50% sodium hydroxide solution (32 ml) is added to the reaction mixture, followed by the slow addition of chlorodifluoromethane (33 g). This recharging is repeated three times, and a total of 96 g (2.4 mole) of sodium hydroxide and 133 g (1.54 mole) of (1.54 mole) of chlorodifluoromethane is used in the reaction. The reaction mixture is cooled down, diluted with water (1500 ml) and extracted with ether several times. The ether layers are combined, washed with 10% sodium hydroxide and then dried over magnesium sulfate. Concentration of the ethereal solution yields 39 g (57%) of a yellow oil. This oil is purified by chromatography on a silica gel column using a mixture of hexane:methylene chloride (1:3), to afford 27 g (39%) of title product.
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step Two
Quantity
48.9 g
Type
reactant
Reaction Step Two
Quantity
142 mL
Type
solvent
Reaction Step Two
Name
Quantity
87 mL
Type
solvent
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Three
Quantity
32 mL
Type
reactant
Reaction Step Four
Quantity
33 g
Type
reactant
Reaction Step Five
Quantity
96 g
Type
reactant
Reaction Step Six
Quantity
133 g
Type
reactant
Reaction Step Six
Yield
57%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[OH:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1.Cl[CH:13]([F:15])[F:14]>O1CCOCC1.O>[F:14][CH:13]([F:15])[O:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
48 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
48.9 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
142 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
87 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
33 g
Type
reactant
Smiles
ClC(F)F
Step Four
Name
Quantity
32 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
33 g
Type
reactant
Smiles
ClC(F)F
Step Six
Name
Quantity
96 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
133 g
Type
reactant
Smiles
ClC(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When this addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled down
EXTRACTION
Type
EXTRACTION
Details
extracted with ether several times
WASH
Type
WASH
Details
washed with 10% sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC=C(C=O)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 39 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 59.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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